2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester
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Overview
Description
2-[[[(6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.
Scientific Research Applications
Intramolecular Cyclization and Alkylation in Chemistry
One notable application of compounds structurally related to "2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester" is in the realm of intramolecular cyclization and alkylation reactions. For example, Remizov et al. (2019) explored the reactions of certain esters with bases leading to products like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular cyclization. This process involved the generation of thioketene in situ and its reaction with an internal CH2NH2 nucleophile (Remizov, Pevzner, & Petrov, 2019).
Fullerene-Based Polymer Solar Cells
In another distinct application, the use of an amine-based, alcohol-soluble fullerene derivative was investigated by Lv et al. (2014) in polymer solar cells. This compound showed a four-fold increase in electron mobility compared to its methyl ester counterpart, making it a promising material for use as an acceptor and cathode interfacial material in solar cell technology (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Synthesis of Novel Sulfides
In the field of organic synthesis, Reddy et al. (2004) synthesized novel sulfides starting from 3-hydroxy-6-methyl pyridine methanol. The process involved the creation of intermediate sulfides, which were then reacted with various amino acid ester hydrochlorides to produce the title compounds. These substances showcased potential bioactivity, making them of interest for further pharmacological studies (Reddy, Kiran, & Reddy, 2004).
Development of Analgesic and Anti-inflammatory Agents
Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, assessing them for analgesic and anti-inflammatory activity. One compound, in particular, demonstrated significant analgesic and anti-inflammatory activities, offering a promising lead for the development of new therapeutic agents in this area (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Properties
Molecular Formula |
C20H19N3O2S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 2-[(6-methylpyridin-2-yl)carbamothioylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2S2/c1-3-25-19(24)15-12-16(14-9-5-4-6-10-14)27-18(15)23-20(26)22-17-11-7-8-13(2)21-17/h4-12H,3H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
YWWWFWKNQUIDIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC3=CC=CC(=N3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC3=CC=CC(=N3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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